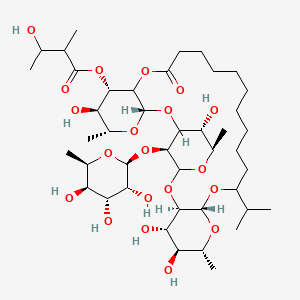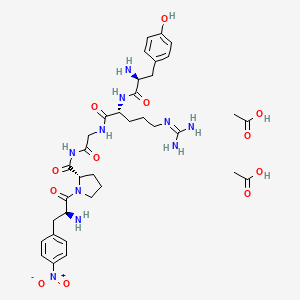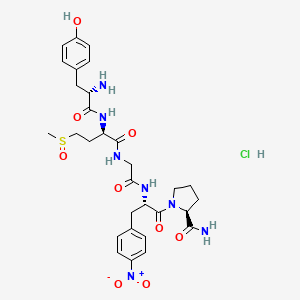
Calonyctin A-2b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calonyctin A-2b is one of two components of calonyctin A.
Aplicaciones Científicas De Investigación
Plant Growth and Agricultural Productivity
Calonyctin, including variants like Calonyctin A-2b, is primarily recognized for its role as a plant growth regulator. It has been isolated from the leaves and stems of Calonyction aculeatum and is known to have significant effects on physiological activities in various crops. Particularly, it has been shown to influence the growth and differentiation of plant callus, suggesting its potential in agricultural productivity and crop management. Studies highlight its distinct effects on more than ten kinds of crops, especially in the growth and differentiation of plant callus, which is a crucial process in plant tissue culture and regeneration (Zeng, 2002).
Enhancing Starch Synthesis in Sweet Potatoes
Research has also delved into the specific role of Calonyctin in agricultural yield, particularly focusing on starch accumulation in sweet potatoes. A study observed that treatment with Calonyctin led to a significant increase in starch synthesis in storage roots of sweet potatoes. It was noted that Calonyctin treatment managed to decrease the fluctuation tendency of total sugar level during the growth period, maintaining a relatively constant sugar level. This suggests that Calonyctin plays a role in stabilizing the metabolic processes involved in starch synthesis and accumulation, which can be crucial for crop quality and yield (S. Shen, H. Shen, & J. Wu, 2004).
Synthetic Applications and Chemical Studies
There's also significant interest in the synthetic aspects of Calonyctin A2, as it's a complex molecule with potential applications. The total synthesis of Calonyctin A2, a macrolidic glycolipid with plant growth-promoting activity, has been reported. This synthesis process involves the assembly of multiple complex sugar derivatives, highlighting the chemical complexity and potential for further research into its structure and function (J. Furukawa et al., 2000).
Role in Growth and Differentiation of Plant Callus
Further emphasizing its role in plant tissue culture, another study noted that Calonyctin, when combined with appropriate growth regulators, had a regulatory effect on the growth and differentiation of plant callus, a critical aspect of plant tissue culture and agriculture biotechnology. This study demonstrated that Calonyctin promoted the growth and differentiation of Caladium bicolor callus, suggesting its utility in enhancing the efficiency of plant tissue culture practices (Yang Sheng-chang, 2000).
Propiedades
Número CAS |
151864-97-0 |
|---|---|
Nombre del producto |
Calonyctin A-2b |
Fórmula molecular |
C43H74O20 |
Peso molecular |
911 g/mol |
Nombre IUPAC |
[(3S,5R,6R,7S,22R,24R,25S,26S,27R,31R,32R,33S)-6,25,26,32-tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C43H74O20/c1-18(2)25-16-14-12-10-9-11-13-15-17-26(45)59-37-34(60-39(53)19(3)20(4)44)29(48)23(7)56-42(37)61-35-30(49)24(8)57-43(62-36-32(51)28(47)22(6)55-41(36)58-25)38(35)63-40-33(52)31(50)27(46)21(5)54-40/h18-25,27-38,40-44,46-52H,9-17H2,1-8H3/t19?,20?,21-,22-,23-,24-,25?,27+,28-,29-,30-,31-,32+,33-,34+,35?,36-,37?,38+,40+,41+,42+,43?/m1/s1 |
Clave InChI |
YMZMABJWBKTPSA-PGQLVXIPSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)OC(CCCCCCCCCC(=O)OC3[C@H]([C@@H]([C@H](O[C@H]3OC4[C@@H]([C@H](OC([C@H]4O[C@H]5[C@@H]([C@@H]([C@H]([C@H](O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O |
SMILES |
CC1C(C(C2C(O1)OC(CCCCCCCCCC(=O)OC3C(C(C(OC3OC4C(C(OC(C4OC5C(C(C(C(O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O |
SMILES canónico |
CC1C(C(C2C(O1)OC(CCCCCCCCCC(=O)OC3C(C(C(OC3OC4C(C(OC(C4OC5C(C(C(C(O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Calonyctin A-2b; DC-2b; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)




![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)


![4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B1668166.png)

